2,2-Difluoroheptacosanoic acid, ethyl(ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoroheptacosanoic acid, ethyl(ester) is a fluorinated fatty acid ester. It is known for its unique chemical properties due to the presence of fluorine atoms, which can significantly alter the compound’s reactivity and stability. This compound is used in various scientific research applications, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoroheptacosanoic acid, ethyl(ester) typically involves the fluorination of heptacosanoic acid followed by esterification. The fluorination process can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow fluorination and esterification processes. These methods ensure higher yields and purity of the final product. The use of automated systems and controlled reaction environments helps in maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoroheptacosanoic acid, ethyl(ester) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,2-Difluoroheptacosanoic acid, ethyl(ester) has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions involving fluorinated molecules.
Medicine: Research into fluorinated fatty acids can lead to the development of new pharmaceuticals with improved stability and bioavailability.
Industry: The compound is used in the production of specialty materials and coatings that require high chemical resistance and stability.
Mechanism of Action
The mechanism by which 2,2-Difluoroheptacosanoic acid, ethyl(ester) exerts its effects involves the interaction of its fluorine atoms with various molecular targets. The presence of fluorine can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with lipid membranes and enzymes. The specific pathways involved depend on the application and the biological or chemical system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluorotetradecanoic acid, ethyl(ester)
- 2,2-Difluorooctanoic acid, ethyl(ester)
- 2,2-Difluorodecanoic acid, ethyl(ester)
Uniqueness
2,2-Difluoroheptacosanoic acid, ethyl(ester) is unique due to its longer carbon chain compared to similar compounds. This longer chain can influence its physical properties, such as melting point and solubility, making it suitable for specific applications where other shorter-chain fluorinated esters may not be as effective.
Properties
CAS No. |
151309-48-7 |
---|---|
Molecular Formula |
C10H12N2 |
Molecular Weight |
0 |
Synonyms |
2,2-Difluoroheptacosanoic acid, ethyl(ester) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.